5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide
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Overview
Description
5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an amino group, a methyl group, a morpholine ring, and a phenyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is the coupling of aniline derivatives with benzoyl chloride derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may modulate signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the amino and morpholine substituents, making it less versatile in chemical reactions.
N-methyl-2-morpholin-4-ylbenzamide: Lacks the amino group, reducing its potential for certain biochemical interactions.
5-amino-2-morpholin-4-ylbenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
Uniqueness
5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer a high degree of chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research applications.
Properties
IUPAC Name |
5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(15-5-3-2-4-6-15)18(22)16-13-14(19)7-8-17(16)21-9-11-23-12-10-21/h2-8,13H,9-12,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGKJRDYCFSGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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